[1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine
CAS No.: 626216-06-6
Cat. No.: VC21511677
Molecular Formula: C15H18N2O
Molecular Weight: 242.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626216-06-6 |
|---|---|
| Molecular Formula | C15H18N2O |
| Molecular Weight | 242.32g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine |
| Standard InChI | InChI=1S/C15H18N2O/c1-12(13-6-8-15(18-2)9-7-13)17-11-14-5-3-4-10-16-14/h3-10,12,17H,11H2,1-2H3 |
| Standard InChI Key | JINUFJPBUFJVCR-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)OC)NCC2=CC=CC=N2 |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)NCC2=CC=CC=N2 |
Introduction
Physical and Chemical Properties
Key Physical Properties
The compound exhibits several noteworthy physical properties that are relevant to its handling, storage, and potential applications. These properties are summarized in Table 1 below:
| Physical Property | Value | Method |
|---|---|---|
| Molecular Weight | 242.32 g/mol | Calculated |
| Boiling Point | 361.2±32.0 °C | Predicted |
| Density | 1.071±0.06 g/cm³ | Predicted |
| pKa | 7.77±0.20 | Predicted |
Table 1: Key physical properties of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine
The relatively high boiling point suggests strong intermolecular forces, likely hydrogen bonding involving the amine group. Its density, slightly greater than water, is typical for organic compounds containing aromatic rings and heteroatoms.
Chemical Behavior
The chemical behavior of this compound is largely influenced by its functional groups. The presence of a secondary amine group makes it weakly basic, with a predicted pKa value of 7.77±0.20 . This suggests that the compound can accept protons under appropriate conditions, forming ammonium salts. The methoxy group on the phenyl ring is electron-donating, which increases the electron density of the aromatic system. The pyridine ring, conversely, is electron-deficient, creating an interesting electronic balance within the molecule.
Synthesis and Preparation
Improved Synthesis Processes
Patent information reveals advanced methods for synthesizing related compounds such as (S)-(-)-1-(4-methoxyphenyl) ethylamine. These methods typically involve multiple steps, including imine formation followed by reduction. For example, one documented process involves the reaction of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid, followed by hydrogenation using a palladium catalyst . This approach could potentially be adapted for the synthesis of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine by substituting appropriate reagents.
The patent describes the following steps for a related compound:
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Formation of an imine intermediate using toluene as solvent and p-toluenesulfonic acid as catalyst
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Hydrogenation using 10% Pd/C under hydrogen atmosphere
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Formation of a salt for purification purposes
Applications and Uses
Research Applications
[1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine and structurally related compounds have potential applications in research contexts. The presence of both aromatic rings and amine functionality makes this compound potentially useful as a ligand in coordination chemistry. Additionally, its structural features suggest it could serve as an intermediate in the synthesis of more complex molecules.
Other Industrial Applications
Due to its chemical structure, this compound might find applications in various industrial processes, particularly those requiring selective catalysis or as building blocks for specialty chemicals. The combination of pyridine and methoxyphenyl groups in a single molecule could provide unique reactivity profiles useful in specific chemical transformations.
Chemical Reactivity
Reaction Mechanisms
The reactivity of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine is primarily determined by its functional groups. The secondary amine can participate in various reactions, including:
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Nucleophilic substitution reactions, where the amine nitrogen acts as a nucleophile
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Acylation reactions to form amides
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Alkylation reactions to form tertiary amines
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Salt formation with acids
The pyridine nitrogen can also participate in reactions, particularly with strong electrophiles or as a ligand for metal coordination. The methoxy group on the phenyl ring can undergo O-demethylation under appropriate conditions.
Interactions with Other Compounds
The compound's amine and pyridine groups make it potentially reactive with various reagents. It can form salts with acids, coordinate with metals through both nitrogen atoms, and participate in hydrogen bonding as both a donor (through the N-H group) and acceptor (through the pyridine nitrogen and methoxy oxygen). These interaction capabilities are important considerations when using the compound in synthesis or formulation.
Comparative Analysis
Related Structural Analogs
Several compounds share structural similarities with [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine. One such compound is [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, which has a molecular formula of C15H18N2O . This analog differs in the arrangement of the methylene groups, resulting in different spatial configurations and potentially different chemical behaviors.
Another related compound is (S)-(-)-1-(4-methoxyphenyl) ethylamine, which lacks the pyridin-2-ylmethyl group but contains the 1-(4-methoxyphenyl)ethyl portion . This compound is well-documented for its applications in asymmetric synthesis and as a chiral resolving agent.
Structure-Activity Relationships
The specific structural features of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine are likely to influence its biological activity and chemical reactivity. The methoxy group on the phenyl ring enhances electron density, potentially affecting binding interactions with biological targets. The pyridine ring provides a basic nitrogen atom that can participate in hydrogen bonding or coordinate with metals. The specific arrangement of these groups creates a unique three-dimensional structure that could be optimized for particular applications.
In related compounds, the chiral center at the carbon attached to the phenyl ring has been shown to be critical for applications in asymmetric synthesis . This suggests that the stereochemistry of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine might similarly influence its effectiveness in certain applications.
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